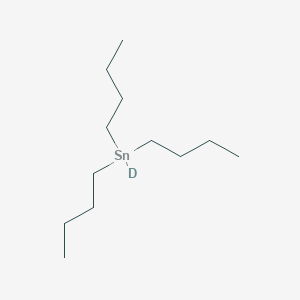

Tri-n-butyltin deuteride

Description

Properties

IUPAC Name |

tributyl(deuterio)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/i;;;;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGVGMSCBYYSLD-RCUQKECRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[SnH](CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369858 | |

| Record name | Tri-n-butyltin deuteride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6180-99-0 | |

| Record name | Tri-n-butyltin deuteride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylstannane-D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Tri-n-butyltin Deuteride in Modern Synthesis

An In-Depth Technical Guide to the Synthesis of Tri-n-butyltin Deuteride from Tributyltin Chloride

This guide provides a comprehensive overview and a detailed protocol for the synthesis of tri-n-butyltin deuteride, a critical reagent in mechanistic organic chemistry and isotopic labeling. The document is structured to provide not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and mechanistic insights necessary for successful and safe execution in a research environment.

Tri-n-butyltin deuteride, (n-Bu)₃SnD, is a specialized organotin reagent prized for its ability to act as a clean and efficient deuterium atom donor. Its primary application lies in the field of radical chemistry, where it facilitates the selective replacement of functional groups, particularly halides, with a deuterium atom.[1] This capability is invaluable for:

-

Mechanistic Studies: Elucidating reaction pathways by tracking the position of the deuterium label.

-

Isotopic Labeling: Synthesizing deuterated pharmaceuticals and biomolecules to study metabolic pathways and enhance pharmacokinetic properties (the "kinetic isotope effect").[1]

-

Stereoselective Reductions: Achieving specific stereochemical outcomes in complex molecule synthesis.

The most common and direct precursor for this synthesis is tri-n-butyltin chloride, (n-Bu)₃SnCl, an air-stable and commercially available starting material. The core of the synthesis involves the reduction of the tin-chlorine bond and its replacement with a tin-deuterium bond.

The Synthetic Rationale: Choosing the Right Deuteride Source

The conversion of tributyltin chloride to its deuteride is a nucleophilic substitution at the tin center. The chloride ion is displaced by a deuteride ion (D⁻) furnished by a suitable reducing agent. The choice of this deuteride source is critical and dictates the reaction conditions and handling procedures.

-

Lithium Aluminum Deuteride (LiAlD₄): This is the most powerful and widely used reagent for this transformation.[1] It is a potent source of nucleophilic deuteride, ensuring a rapid and high-yielding reaction. Its high reactivity, however, necessitates strict anhydrous and inert atmosphere conditions to prevent violent quenching with atmospheric moisture.

-

Sodium Borodeuteride (NaBD₄): A milder and safer alternative to LiAlD₄. While effective, its lower reactivity may require the presence of a catalyst or harsher reaction conditions to achieve complete conversion.[1]

For its efficiency and reliability, this guide will focus on the use of Lithium Aluminum Deuteride as the reagent of choice.

Reaction Mechanism: Nucleophilic Displacement at the Tin Center

The reaction proceeds via a straightforward nucleophilic substitution mechanism. The aluminum deuteride complex, [AlD₄]⁻, acts as the deuteride donor. The electrophilic tin atom in tributyltin chloride is attacked by a deuteride ion, leading to a transient pentacoordinate tin species. This intermediate then collapses, expelling the chloride ion as the leaving group to yield the final product, tri-n-butyltin deuteride.

Caption: Nucleophilic substitution at the tin center by a deuteride ion.

Detailed Experimental Protocol

This protocol describes the synthesis of tri-n-butyltin deuteride on a laboratory scale. Extreme caution must be exercised due to the high toxicity of organotin compounds and the reactivity of LiAlD₄. All operations must be performed in a certified fume hood.

Reagents and Equipment

| Reagent / Equipment | Specifications |

| Tri-n-butyltin chloride | ≥96% purity |

| Lithium aluminum deuteride (LiAlD₄) | 98 atom % D |

| Anhydrous Diethyl Ether (Et₂O) | Freshly distilled from Na/benzophenone or from a solvent purification system |

| Saturated aq. Sodium Sulfate | Na₂SO₄ solution |

| Anhydrous Magnesium Sulfate | MgSO₄ powder |

| Round-bottom flask | Oven-dried, three-necked |

| Dropping funnel | Pressure-equalizing, oven-dried |

| Condenser | With inert gas inlet (N₂ or Ar) |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Standard glassware | For workup and distillation |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of (n-Bu)₃SnD.

Step-by-Step Procedure

-

Preparation: Assemble a three-necked round-bottom flask, fitted with a dropping funnel, a condenser with a nitrogen/argon inlet, and a rubber septum. Ensure all glassware is thoroughly oven-dried to remove any trace of moisture.

-

Inert Atmosphere: Purge the entire apparatus with dry nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Charging: In the flask, dissolve tri-n-butyltin chloride (1.0 eq) in anhydrous diethyl ether under the inert atmosphere.

-

Addition of Reducing Agent: In a separate dry flask, carefully prepare a solution or slurry of lithium aluminum deuteride (approx. 0.3 eq) in anhydrous diethyl ether. Transfer this solution to the dropping funnel via cannula.

-

Reaction: Cool the flask containing the tributyltin chloride solution to 0 °C using an ice-water bath. Add the LiAlD₄ solution dropwise from the dropping funnel over 30-60 minutes with vigorous stirring. A white precipitate of lithium chloride will form.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Quenching (CAUTION: Exothermic): Cool the flask back down to 0 °C. Very slowly and carefully, add water dropwise to quench the excess LiAlD₄. You will observe gas evolution (D₂ and H₂). Continue adding water until the gas evolution ceases, then add a saturated aqueous solution of sodium sulfate to aid in the precipitation of aluminum salts.

-

Workup and Isolation: Filter the resulting mixture through a pad of Celite or filter paper to remove the inorganic salts. Wash the filter cake with additional diethyl ether. Transfer the combined filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield tri-n-butyltin deuteride as a colorless liquid. The boiling point is similar to that of tri-n-butyltin hydride (approx. 80 °C at ~0.05 mmHg).[2]

Safety, Handling, and Waste Disposal: A Paramount Concern

Organotin compounds are notoriously toxic and require stringent safety protocols.[3]

-

Toxicity: Tributyltin compounds are highly toxic if swallowed, inhaled, or absorbed through the skin.[4][5] They are known to be immunotoxic and endocrine disruptors and are extremely harmful to aquatic life.[4][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient; butyl rubber or Viton is recommended), a lab coat, and chemical splash goggles.[4][7]

-

Engineering Controls: All manipulations, including weighing, transfers, the reaction itself, and purification, must be conducted within a well-ventilated chemical fume hood.[6][8]

-

Reagent Hazards: Lithium aluminum deuteride reacts violently with water and other protic sources. It is also flammable. Handle only in an inert, anhydrous environment.

-

Storage: The product, tri-n-butyltin deuteride, is air- and moisture-sensitive.[1] It should be stored in a tightly sealed container under an inert atmosphere and refrigerated.

-

Waste Disposal: All glassware, contaminated PPE, and chemical residues containing organotin compounds must be collected and disposed of as hazardous chemical waste according to institutional and local environmental regulations.[5] Do not pour any organotin waste down the drain.

Summary of Physical and Safety Data

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Hazards |

| Tributyltin Chloride | (C₄H₉)₃SnCl | 325.49 | 145 (10 mmHg) | Toxic, Skin/Eye Irritant, Marine Pollutant[4][7] |

| Lithium Aluminum Deuteride | LiAlD₄ | 41.98 | Decomposes | Reacts violently with water, Flammable, Corrosive |

| Tributyltin Deuteride | (C₄H₉)₃SnD | 292.07 | ~80 (0.05 mmHg)[2] | Toxic, Flammable, Air & Moisture Sensitive, Marine Pollutant[1] |

References

-

A CONVENIENT PREPARATION OF TRIBUTYLTIN DEUTERIDE AND SOME OTHER TRIORGANOTIN DEUTERIDES. Semantic Scholar. [Link]

-

Synthesis of tributyltin hydride. PrepChem.com. [Link]

-

Tributyltin hydride - ResearchGate. ResearchGate. [Link]

-

Preparation, Properties and Reactions of Organotin Hydrides. UCL Discovery. [Link]

-

Tributyltin hydride (Tributylstannane). Organic Chemistry Portal. [Link]

-

Preparation of Tributyl(chloromethyl)stannane. Organic Syntheses. [Link]

-

Tributyltin hydride. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tributyltin hydride - Wikipedia [en.wikipedia.org]

- 3. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. synquestlabs.com [synquestlabs.com]

- 8. assets.lgcstandards.com [assets.lgcstandards.com]

A-Z Guide to Tri-n-butyltin Deuteride: Synthesis, Mechanism, and Safe Handling

Abstract

Tri-n-butyltin deuteride ((C₄H₉)₃SnD) is a specialized organotin reagent indispensable for deuterium labeling in advanced organic synthesis.[1] Its primary utility lies in its function as a highly efficient deuterium atom transfer agent, enabling the precise replacement of functional groups, particularly halides, with a deuterium atom via a radical chain mechanism. This guide provides an in-depth overview of its core properties, the causality behind its reactivity, a detailed experimental protocol for its application in radical dehalogenation, and stringent safety and handling guidelines necessitated by the high toxicity of organotin compounds.

Core Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are foundational to its effective and safe use in a laboratory setting. Tri-n-butyltin deuteride is an air and moisture-sensitive liquid, necessitating handling under an inert atmosphere.[1][2]

CAS Number: 6180-99-0[1][2][3][4][5]

Table 1: Physicochemical Properties of Tri-n-butyltin Deuteride

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₇DSn | [3][5] |

| Molecular Weight | 292.07 g/mol | [1][2][4] |

| Appearance | Colorless Liquid | [2][5] |

| Density | 1.082 g/mL at 25 °C | [1][2] |

| Boiling Point | 65 °C at 0.6 mmHg | [2] |

| Flash Point | 104 °F (40 °C) | [1][2] |

| Refractive Index (n20/D) | 1.472 | [2] |

| Sensitivity | Air and Moisture Sensitive | [1][2] |

| Storage Temperature | +4 °C (Refrigerator) | [1][2] |

The Mechanism of Action: A Radical Chain Reaction

The synthetic utility of tri-n-butyltin deuteride is rooted in the relative weakness of the tin-deuterium (Sn-D) bond, which allows it to act as a deuterium donor in radical chain reactions.[1] These reactions are typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), which decomposes upon heating to generate radicals that start the chain process.[6]

The overall process can be understood through three distinct phases:

-

Initiation: A radical initiator (In•) abstracts the deuterium atom from tri-n-butyltin deuteride to generate the key tributyltin radical ((n-Bu)₃Sn•).

-

Propagation: This is a two-step cycle. The tributyltin radical abstracts a halogen atom (X) from the organic substrate (R-X) to form a stable tri-n-butyltin halide and an organic radical (R•). This newly formed organic radical then abstracts a deuterium atom from a new molecule of tri-n-butyltin deuteride, yielding the desired deuterated product (R-D) and regenerating the tributyltin radical, which continues the chain.

-

Termination: The reaction concludes when any two radical species combine.

This mechanistic pathway explains why only a catalytic amount of initiator is needed and why the reaction is so efficient for the reduction of alkyl and aryl halides.[7]

Caption: Radical chain mechanism for dehalogenation.

Experimental Protocol: Radical Deuteration of an Aryl Bromide

This protocol provides a self-validating, step-by-step methodology for a representative radical dehalogenation. The choice of an inert, high-boiling solvent like toluene is critical to maintain the required reaction temperature for AIBN decomposition while preventing unwanted side reactions with the solvent.[6]

Materials:

-

Aryl Bromide (e.g., 1-bromo-4-tert-butylbenzene) (1.0 equiv)

-

Tri-n-butyltin deuteride (1.1 equiv)

-

AIBN (0.1 equiv)

-

Anhydrous Toluene

-

Three-neck round-bottom flask with reflux condenser, nitrogen inlet, and septum

-

Standard glassware for workup and purification

Procedure:

-

System Preparation: Assemble the glassware and flame-dry under a vacuum. Allow the system to cool to room temperature under a slow stream of dry nitrogen. Maintaining an inert atmosphere is crucial due to the air and moisture sensitivity of the tin reagent.[2]

-

Reagent Addition: To the flask, add the aryl bromide and anhydrous toluene via syringe. Degas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can interfere with radical reactions.

-

Initiation: Add the AIBN catalyst to the flask, followed by the tri-n-butyltin deuteride via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.[6]

-

Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. The crude residue will contain the desired product and the tri-n-butyltin bromide byproduct.

-

Purification: The tin byproduct is notoriously difficult to remove. A common and effective method is flash column chromatography on silica gel. A second method involves partitioning the residue between acetonitrile and hexane; the nonpolar product will favor the hexane layer, while the more polar tin byproduct will favor the acetonitrile.

Caption: Experimental workflow for radical deuteration.

Safety, Handling, and Toxicology

Extreme caution is required when handling organotin compounds.

-

Toxicity: Tri-n-butyltin compounds are highly toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[1] They are classified as marine pollutants and are very toxic to aquatic life with long-lasting effects.[1][8] Prolonged or repeated exposure can cause organ damage.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[8][9] Wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and a flame-retardant lab coat.[9]

-

Handling: Use only non-sparking tools and take precautionary measures against static discharge, as the reagent is flammable.[9] Handle under an inert gas like nitrogen or argon.

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., Chemizorb®) and place it in a sealed container for hazardous waste disposal. Do not let the product enter drains.[8]

-

Disposal: All waste containing organotin compounds must be disposed of as hazardous waste according to local, state, and federal regulations.[8]

Conclusion

Tri-n-butyltin deuteride is a powerful but hazardous reagent for the specific incorporation of deuterium into organic molecules. Its efficacy is based on a well-understood radical chain mechanism. Successful application hinges not only on a robust experimental protocol that accounts for its sensitivity but also on an unwavering commitment to stringent safety measures to mitigate its significant toxicological risks.

References

-

Cas 6180-99-0, TRI-N-BUTYLTIN DEUTERIDE. LookChem. [Link]

-

CAS No : 6180-99-0 | Chemical Name : Tri-n-butyltin Deuteride. Pharmaffiliates. [Link]

-

TRI-n-BUTYLTIN HYDRIDE Safety Data Sheet. Gelest, Inc. [Link]

-

Halogen–deuterium exchange reaction mediated by tributyltin hydride using THF-d8 as the deuterium source. ResearchGate. [Link]

-

Tributyltin hydride. ResearchGate. [Link]

-

Radical Reactions. Chemistry LibreTexts. [Link]

-

Dehalogenation reactions catalyzed by tri-n-butyltin chloride. Princeton University. [Link]

-

Tributyltin hydride (Tributylstannane), Tin hydrides. Organic Chemistry Portal. [Link]

-

A Convenient Preparation of Tributyltin Deuteride and Some Other Triorganotin Deuterides. Semantic Scholar. [Link]

-

Tri Butyl Tin Hydride/ Bu3 Sn-H / reagent mechanism. YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cas 6180-99-0,TRI-N-BUTYLTIN DEUTERIDE | lookchem [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Tri-n-butyltin Deuteride | CymitQuimica [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 8. fishersci.com [fishersci.com]

- 9. gelest.com [gelest.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tri-n-butyltin Deuteride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-n-butyltin deuteride ((n-Bu)₃SnD) is a pivotal reagent in organic synthesis, particularly in radical-mediated reactions where it serves as a deuterium atom donor. A thorough understanding of its purity and structural integrity is paramount for reproducible and reliable experimental outcomes. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique for characterizing this compound. This guide provides a comprehensive analysis of the ¹H NMR spectrum of tri-n-butyltin deuteride, including detailed interpretation of chemical shifts and coupling constants. Furthermore, it outlines a robust experimental protocol for its synthesis and purification, along with a discussion on identifying potential impurities through NMR.

Introduction: The Significance of Tri-n-butyltin Deuteride in Modern Synthesis

Tri-n-butyltin deuteride is the deuterated analogue of tri-n-butyltin hydride, a versatile reagent in organic chemistry. Its principal application lies in the reductive cleavage of carbon-halogen and other bonds via a free radical chain mechanism. The incorporation of a deuterium atom allows for isotopic labeling studies, which are instrumental in elucidating reaction mechanisms and in the synthesis of deuterated compounds for various applications, including drug metabolism studies and as internal standards in mass spectrometry.

The efficacy of (n-Bu)₃SnD is directly linked to its purity. The presence of its protiated counterpart, (n-Bu)₃SnH, or other organotin species can lead to ambiguous results and side reactions. Therefore, a meticulous analysis of its ¹H NMR spectrum is not merely a characterization step but a critical quality control measure.

Deciphering the ¹H NMR Spectrum of Tri-n-butyltin Deuteride

The ¹H NMR spectrum of tri-n-butyltin deuteride is characterized by the signals arising from the protons of the three n-butyl chains attached to the tin atom. The key feature that confirms the successful synthesis of the deuteride is the absence of the characteristic signal for the tin-hydride proton (Sn-H), which in tri-n-butyltin hydride appears as a multiplet around 4.7 ppm.[1]

The protons of the n-butyl groups give rise to a series of multiplets in the upfield region of the spectrum. The interpretation of these signals requires an understanding of chemical shifts and spin-spin coupling.

Chemical Shift Assignments

The chemical environment of the protons on the n-butyl chains dictates their resonance frequencies. The protons closer to the electropositive tin atom are more shielded and thus appear at a lower chemical shift (further upfield).

Table 1: Typical ¹H NMR Chemical Shift Ranges for Tri-n-butyltin Deuteride

| Protons | Methylene Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| α-CH₂ | Sn-CH₂ -CH₂-CH₂-CH₃ | 0.85 - 0.95 | Triplet |

| β-CH₂ | Sn-CH₂-CH₂ -CH₂-CH₃ | 1.45 - 1.55 | Multiplet |

| γ-CH₂ | Sn-CH₂-CH₂-CH₂ -CH₃ | 1.25 - 1.35 | Sextet |

| δ-CH₃ | Sn-CH₂-CH₂-CH₂-CH₃ | 0.88 - 0.92 | Triplet |

Note: Chemical shifts are typically referenced to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm and can vary slightly depending on the solvent and concentration.

Spin-Spin Coupling Constants (J-values)

The splitting patterns of the signals are a result of spin-spin coupling between adjacent non-equivalent protons. The magnitude of this coupling, the coupling constant (J), is independent of the external magnetic field and provides valuable structural information.

Table 2: Expected Proton-Proton Coupling Constants in Tri-n-butyltin Deuteride

| Coupling | Description | Typical J-value (Hz) |

| ³J(Hα, Hβ) | Coupling between α and β protons | ~7.5 - 8.0 |

| ³J(Hβ, Hγ) | Coupling between β and γ protons | ~7.0 - 7.5 |

| ³J(Hγ, Hδ) | Coupling between γ and δ protons | ~7.2 - 7.6 |

The α-CH₂ protons appear as a triplet due to coupling with the two adjacent β-CH₂ protons. The δ-CH₃ protons also appear as a triplet due to coupling with the two adjacent γ-CH₂ protons. The β-CH₂ and γ-CH₂ protons exhibit more complex splitting patterns (multiplets) as they are coupled to protons on both sides. Specifically, the γ-CH₂ should appear as a sextet due to coupling with the two β-CH₂ protons and the three δ-CH₃ protons. The β-CH₂ signal is often a complex multiplet resulting from coupling to both the α- and γ-protons.

Experimental Protocol: Synthesis and Purification

The synthesis of tri-n-butyltin deuteride is most commonly achieved by the reduction of a tri-n-butyltin halide, typically the chloride, with a deuteride-donating reagent.

Synthesis of Tri-n-butyltin Deuteride from Tri-n-butyltin Chloride

This protocol describes the reduction of tri-n-butyltin chloride using lithium aluminum deuteride (LiAlD₄).

Materials:

-

Tri-n-butyltin chloride ((n-Bu)₃SnCl)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

-

Reagent Preparation: In the Schlenk flask, suspend lithium aluminum deuteride (1.1 equivalents) in anhydrous diethyl ether.

-

Reaction: Cool the LiAlD₄ suspension to 0 °C using an ice bath. Dissolve tri-n-butyltin chloride (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred suspension via the dropping funnel over 30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot, quenching it carefully, and analyzing by ¹H NMR to check for the disappearance of the starting material.

-

Quenching: Cautiously quench the reaction at 0 °C by the slow, dropwise addition of D₂O to consume excess LiAlD₄. This should be done with extreme care as the reaction is highly exothermic and produces flammable hydrogen gas.

-

Workup: Add anhydrous sodium sulfate to the reaction mixture to remove water. Filter the mixture through a pad of Celite under an inert atmosphere.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield crude tri-n-butyltin deuteride. For higher purity, the product can be distilled under vacuum.

Diagram 1: Experimental Workflow for the Synthesis of Tri-n-butyltin Deuteride

Caption: Workflow for the synthesis of (n-Bu)₃SnD.

Purity Assessment: Identifying Common Impurities

The ¹H NMR spectrum is a powerful tool for assessing the purity of tri-n-butyltin deuteride. Common impurities and their characteristic signals are detailed below.

Table 3: ¹H NMR Signals of Potential Impurities

| Impurity | Structure | Characteristic ¹H NMR Signal(s) (δ, ppm) |

| Tri-n-butyltin hydride | (n-Bu)₃SnH | Multiplet around 4.7 |

| Tri-n-butyltin chloride | (n-Bu)₃SnCl | α-CH₂ protons shifted slightly downfield (~1.1 ppm) compared to the deuteride |

| Bis(tri-butyltin) oxide | ((n-Bu)₃Sn)₂O | α-CH₂ protons appear as a triplet around 1.05-1.15 ppm |

| Residual Ether/THF | Et₂O / THF | Characteristic signals for the respective solvents (e.g., quartet at ~3.4 ppm and triplet at ~1.2 ppm for Et₂O) |

The presence of a signal around 4.7 ppm is a clear indication of incomplete deuteration or contamination with the hydride. The chemical shifts of the butyl protons in the chloride and oxide are subtly different from those in the deuteride, and careful comparison with reference spectra is necessary for their identification.[2][3]

Diagram 2: Logical Relationship for Purity Assessment

Caption: Purity assessment workflow using ¹H NMR.

Conclusion

The ¹H NMR spectrum of tri-n-butyltin deuteride is a rich source of information regarding its identity, structure, and purity. A thorough analysis of the chemical shifts and coupling constants of the n-butyl protons, combined with the conspicuous absence of the Sn-H signal, provides definitive characterization. The experimental protocol outlined in this guide, when coupled with careful spectral analysis, enables researchers to confidently synthesize and utilize high-purity tri-n-butyltin deuteride in their synthetic endeavors, ensuring the integrity and reproducibility of their results.

References

-

UCL Discovery. Preparation, Properties and Reactions of Organotin Hydrides. [Link]

-

Wikipedia. Tributyltin hydride. [Link]

-

Semantic Scholar. A CONVENIENT PREPARATION OF TRIBUTYLTIN DEUTERIDE AND SOME OTHER TRIORGANOTIN DEUTERIDES. [Link]

-

NIST WebBook. tri-n-Butyltin hydride. [Link]

-

Organic Syntheses. tributyl(3-methyl-2-butenyl)tin. [Link]

-

ResearchGate. Tributyltin Hydride. [Link]

-

SpectraBase. Tri-n-butyl(vinyl)tin - Optional[1H NMR] - Spectrum. [Link]

-

University of Sheffield. Hydrogen (Proton, Deuterium and Tritium) NMR. [Link]

-

Organic Syntheses. PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS: ETHYL (E)-4-(4-METHOXYPHENYL)-4-OXO-2-BUTENOATE. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

UM Students' Repository. Chapter 1 Organotin Chemistry. [Link]

-

Organic Syntheses. [ - 2,5,13,16-Tetraoxa-9-stannaheptadecane, 9-[3-(2-methoxyethoxy)propyl]-9-[3-(2-methoxyethoxy)propyl]-]. [Link]

-

Michigan State University. Proton NMR Table. [Link]

-

PubChem. Tri-n-butyltin deuteride. [Link]

-

European Patent Office. A PROCESS FOR THE PREPARATION OF TRIBUTYLTIN CHLORIDE WITH HIGH PURITY. [Link]

-

Britannica. Chemical compound - Proton MR, Spectroscopy, Structure. [Link]

-

Michigan State University. NMR Spectroscopy. [Link]

-

San Diego State University. 11B NMR Chemical Shifts. [Link]

-

Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. [Link]

-

WIPO Patentscope. a process for the preparation of tributyltin chloride with high purity. [Link]

Sources

A Technical Guide to the ¹¹⁹Sn NMR Chemical Shift of Tri-n-butyltin Deuteride: Principles and Practical Application

Core Directive

This technical guide serves as a specialized resource for researchers, scientists, and professionals in drug development who utilize organotin reagents. The focus is a deep dive into the ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) chemical shift of tri-n-butyltin deuteride (Bu₃SnD), a critical parameter for reaction monitoring, purity assessment, and mechanistic studies. Moving beyond a simple data sheet, this document provides the foundational principles of tin NMR, a validated experimental protocol, and an expert analysis of the factors influencing the chemical shift, ensuring both theoretical understanding and practical reproducibility. The structure is designed to logically guide the user from fundamental concepts to actionable laboratory procedures.

Scientific Integrity & Logic

As a self-validating system, the information herein is built on three pillars. Expertise: We delve into the causality behind experimental choices, explaining why specific parameters and conditions are selected. Trustworthiness: The described protocol is robust and designed to yield high-fidelity, reproducible data. Authoritative Grounding: All mechanistic claims and quantitative data are rigorously supported by in-text citations, with a comprehensive list of verifiable references provided.

Part 1: Foundational Principles of ¹¹⁹Sn NMR Spectroscopy

Tin NMR spectroscopy is a powerful tool for the characterization of organotin compounds. The tin element possesses three naturally occurring isotopes with a nuclear spin (I) of 1/2: ¹¹⁵Sn (0.34%), ¹¹⁷Sn (7.68%), and ¹¹⁹Sn (8.59%).[1] Among these, the ¹¹⁹Sn isotope is the most frequently studied nucleus for several compelling reasons:

-

Favorable Natural Abundance: With an abundance of 8.59%, ¹¹⁹Sn provides good signal intensity without the need for isotopic enrichment.

-

High Receptivity: It is approximately 5.2% as receptive as the ¹H nucleus, making it significantly more sensitive than ¹³C.[2]

-

Wide Chemical Shift Range: The ¹¹⁹Sn chemical shift range is exceptionally large, spanning over 5000 ppm (from approximately -2500 to +3000 ppm).[2] This vast range makes the ¹¹⁹Sn chemical shift exquisitely sensitive to subtle changes in the electronic environment and coordination geometry around the tin atom.

This sensitivity is a double-edged sword; while it provides rich structural information, it also demands careful control over experimental conditions to ensure data accuracy and comparability.

Part 2: The ¹¹⁹Sn Chemical Shift of Tri-n-butyltin Deuteride

The Hydride Precursor: A Reference Point

To accurately define the chemical shift of tri-n-butyltin deuteride (Bu₃SnD), we must first establish the value for its non-deuterated analogue, tri-n-butyltin hydride (Bu₃SnH). The ¹¹⁹Sn NMR chemical shift for tri-n-butyltin hydride has been reported as δ = -82.3 ppm relative to the standard reference compound tetramethyltin (Me₄Sn). This value serves as our primary benchmark.

The One-Bond Deuterium Isotope Effect (¹Δ¹¹⁹Sn(²H))

When a lighter isotope is substituted with a heavier one directly attached to the observed nucleus, a small change in the chemical shift, known as an isotope shift, is observed. For the replacement of a proton (¹H) with a deuteron (²H), this is termed the deuterium isotope effect.

Causality: The physical origin of the isotope effect lies in the anharmonicity of the Sn-H(D) bond potential.[3] The zero-point vibrational energy of the Sn-D bond is lower than that of the Sn-H bond, resulting in a slightly shorter average bond length for the Sn-D bond. This marginal shortening of the bond leads to a small increase in the electron shielding at the tin nucleus.[3]

Effect on the Spectrum: An increase in shielding manifests as a shift to a lower frequency, or an upfield shift . Therefore, the ¹¹⁹Sn NMR signal for tri-n-butyltin deuteride will appear at a slightly more negative (or less positive) ppm value than its hydride counterpart. The magnitude of this one-bond isotope shift (¹Δ¹¹⁹Sn(²H)) is typically small, on the order of -0.1 to -0.3 ppm.

Based on this principle, the ¹¹⁹Sn chemical shift for tri-n-butyltin deuteride is predicted to be in the range of δ ≈ -82.4 to -82.6 ppm .

Spectral Appearance and Coupling

In a standard proton-decoupled ¹¹⁹Sn{¹H} NMR experiment, the signal for Bu₃SnD will appear as a sharp singlet . If the spectrum were acquired without proton decoupling, the signal for Bu₃SnH would be a doublet due to coupling with the directly attached proton (¹J(¹¹⁹Sn,¹H) is large, ~1750-3000 Hz).[1] For Bu₃SnD, this signal would instead be a 1:1:1 triplet due to coupling with the spin-1 deuterium nucleus.[4] However, this ¹J(¹¹⁹Sn,²H) coupling is often not resolved due to the quadrupolar nature of the deuterium nucleus and is significantly smaller than the proton coupling constant (J(Sn,D) ≈ 0.154 × J(Sn,H)).

Part 3: Critical Factors Influencing the ¹¹⁹Sn Chemical Shift

The precise chemical shift of Bu₃SnD can be influenced by several experimental variables. Awareness and control of these factors are paramount for data consistency.

-

Solvent Effects: The polarity and coordinating ability of the solvent can significantly alter the electronic environment of the tin nucleus, causing shifts of several ppm.[5] Non-coordinating solvents like cyclohexane, benzene, or chloroform are common choices. Strongly coordinating solvents like THF, pyridine, or DMSO can interact with the tin center, leading to substantial upfield shifts.

-

Concentration: Changes in sample concentration can affect the chemical shift, particularly in coordinating solvents where equilibria between solvated and non-solvated species may exist.[5] It is crucial to report the concentration at which a spectrum was acquired.

-

Temperature: Temperature can influence molecular motion, intermolecular interactions, and solvent coordination, all of which can subtly impact the observed chemical shift.

Part 4: Validated Experimental Protocol for ¹¹⁹Sn NMR Acquisition

This section provides a self-validating, step-by-step methodology for obtaining a high-quality ¹¹⁹Sn{¹H} NMR spectrum of tri-n-butyltin deuteride.

1. Sample Preparation:

- Objective: To prepare a homogeneous solution of the analyte in a suitable deuterated solvent at a known concentration.

- Procedure:

- In a clean, dry vial, accurately weigh approximately 20-50 mg of tri-n-butyltin deuteride.

- Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). Causality: The deuterated solvent is essential for the spectrometer's lock system to maintain a stable magnetic field.

- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

- Transfer the solution to a standard 5 mm NMR tube.

2. Spectrometer Setup and Referencing:

- Objective: To configure the NMR spectrometer for ¹¹⁹Sn observation and establish an accurate chemical shift reference.

- Procedure:

- Insert the sample into the spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.

- Tune and match the ¹¹⁹Sn probe channel. Causality: Proper tuning ensures maximum energy transfer to the sample and optimal signal detection.

- Reference the chemical shift scale. The primary reference for ¹¹⁹Sn NMR is tetramethyltin (Me₄Sn) at δ = 0.0 ppm.[2] This can be done by adding a capillary of Me₄Sn or, more commonly, by using the spectrometer's internal frequency list calibrated to TMS (Unified Absolute Frequency Scale).[2]

3. Data Acquisition Parameters (¹¹⁹Sn{¹H} Experiment):

- Objective: To set appropriate acquisition parameters to achieve a good signal-to-noise ratio and accurate signal representation.

- Procedure (Example for a 400 MHz spectrometer):

- Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker systems).

- Spectral Width (SW): Set a wide spectral width to encompass the entire range of possible tin signals (e.g., 400-500 ppm).

- Transmitter Frequency Offset (O1P): Center the spectral window around the expected chemical shift (e.g., ~ -80 ppm).

- Acquisition Time (AQ): Set to ~1.0-2.0 seconds.

- Relaxation Delay (D1): Use a delay of 5-10 seconds. Causality: The ¹¹⁹Sn nucleus can have a long spin-lattice relaxation time (T₁). A sufficiently long delay is critical to allow the magnetization to return to equilibrium between scans, preventing signal saturation and ensuring quantitative accuracy.

- Pulse Width (P1): Calibrate a 90° pulse for the ¹¹⁹Sn channel.

- Number of Scans (NS): Acquire a sufficient number of scans (e.g., 64 to 256) to achieve a good signal-to-noise ratio.

4. Data Processing:

- Objective: To convert the raw time-domain data (FID) into a frequency-domain spectrum for analysis.

- Procedure:

- Apply an exponential line broadening factor (LB) of 1-3 Hz to improve the signal-to-noise ratio.

- Perform a Fourier Transform (FT).

- Phase the spectrum manually to obtain a pure absorption lineshape.

- Perform baseline correction.

- Calibrate the referenced spectrum (if not done automatically).

Part 5: Visualization and Data Summary

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Experimental workflow for ¹¹⁹Sn NMR analysis of Bu₃SnD.

Data Presentation Table

The table below summarizes the key ¹¹⁹Sn NMR data for tri-n-butyltin hydride and its deuterated analogue.

| Compound | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) | Reference Compound | Solvent | Key Influencing Factors |

| Tri-n-butyltin Hydride | -82.3 | Me₄Sn (0.0 ppm) | CDCl₃ | Solvent polarity, concentration, temperature |

| Tri-n-butyltin Deuteride | ~ -82.4 to -82.6 (Predicted) | Me₄Sn (0.0 ppm) | CDCl₃ | Exhibits one-bond deuterium isotope upfield shift |

References

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

- This reference number is intentionally left blank.

-

IMSERC. NMR Periodic Table: Tin NMR. Northwestern University. [Link]

-

University of Ottawa. (Sn) Tin NMR. [Link]

-

Newcomb, M., et al. (1986). Macrocycles Containing Tin. 119Sn NMR Studies of Chloride Binding by Lewis Acidic Tin Compounds. DTIC. [Link]

-

University of Ottawa. Heteronuclear coupling. [Link]

-

Günther, H. (1995). Deuterium-induced isotope shifts in NMR spectroscopy. ResearchGate. [Link]

Sources

A Technical Guide to the Tri-n-butyltin Deuteride Reaction with Alkyl Halides: Mechanism and Application

Abstract

The reduction of alkyl halides utilizing tri-n-butyltin deuteride (Bu₃SnD) is a cornerstone reaction in synthetic organic chemistry, particularly for the specific introduction of a deuterium atom via a free-radical pathway. This technical guide provides an in-depth exploration of the reaction's core mechanism, offering field-proven insights for researchers, scientists, and professionals in drug development. We will dissect the causality behind experimental choices, from initiator selection to stoichiometric considerations, and present a self-validating protocol. The discussion is grounded in authoritative literature, with detailed mechanistic diagrams and a comprehensive reference list to ensure scientific integrity and practical applicability.

Introduction: The Significance of Radical Dehalogenation

The replacement of a halogen atom with a hydrogen or one of its isotopes is a fundamental transformation in organic synthesis. While many methods exist, the use of tin hydrides, and specifically their deuterated analogues, offers a mild and highly selective approach governed by a radical chain mechanism.[1] This method is particularly valuable for its tolerance of a wide array of functional groups, such as ketones, esters, and alcohols, which might be incompatible with ionic reduction methods.[2]

The use of tri-n-butyltin deuteride, as opposed to its protio-analogue (Bu₃SnH), is of paramount importance in mechanistic studies and the synthesis of isotopically labeled compounds.[3] These labeled molecules are indispensable tools in drug metabolism studies, pharmacokinetic analysis, and for probing reaction mechanisms through the kinetic isotope effect (KIE).[4] This guide will illuminate the intricate details of this powerful reaction.

The Core Reaction: A Radical Chain Mechanism

The reduction of an alkyl halide (R-X) with tri-n-butyltin deuteride proceeds through a classic radical chain reaction. This process is not spontaneous and requires a radical initiator to begin. The entire mechanism can be broken down into three distinct phases: Initiation , Propagation , and Termination .[5][6]

Figure 1: High-level overview of the reductive dehalogenation-deuteration reaction.

Initiation: The Spark of the Reaction

The chain reaction is dormant until a small population of radicals is generated. While photolytic cleavage of the Sn-D bond is possible, the most common and controllable method involves the thermal decomposition of a dedicated radical initiator, such as Azobisisobutyronitrile (AIBN).[7][8]

-

Step 1: Initiator Decomposition. Upon heating to temperatures typically between 66-72 °C, AIBN undergoes decomposition, eliminating a molecule of highly stable nitrogen gas (N₂) to form two 2-cyano-2-propyl radicals.[9] The release of N₂ is a significant thermodynamic driving force for this process.[9][10]

-

Step 2: Deuterium Abstraction. The newly formed initiator radical (In•) is highly reactive and abstracts a deuterium atom from tri-n-butyltin deuteride. This is the crucial step that generates the chain-carrying tributyltin radical (Bu₃Sn•) .[8][11]

Only a catalytic amount of initiator (typically 1-5 mol%) is required, as each tributyltin radical generated can preside over numerous propagation cycles.[11]

Propagation: The Productive Chain Cycle

The propagation phase consists of two repeating steps that consume the reactants to form the products while regenerating the chain-carrying radical.[5][12]

-

Step 3: Halogen Atom Abstraction. The tributyltin radical (Bu₃Sn•) attacks the weakest bond in the alkyl halide—the carbon-halogen bond. It abstracts the halogen atom (X) to form a stable tributyltin halide (Bu₃SnX) and a new alkyl radical (R•).[8][11] This step is energetically favorable and proceeds rapidly. The rate of this abstraction depends on the halogen: I > Br > Cl >> F.

-

Step 4: Deuterium Atom Transfer. The alkyl radical (R•) subsequently abstracts a deuterium atom from a molecule of tri-n-butyltin deuteride. This forms the desired deuterated product (R-D) and, critically, regenerates the tributyltin radical (Bu₃Sn•).[8][13] This new tin radical can then initiate another cycle by reacting with another molecule of alkyl halide, thus propagating the chain.

Termination: Extinguishing the Chain

Termination events are non-productive steps that remove radicals from the cycle, thereby ending the chain.[6][11] These events occur when any two radical species in the reaction mixture combine. Because the concentration of radicals is kept very low, termination events are statistically rare compared to propagation steps. Possible termination steps include:

-

R• + R• → R-R

-

Bu₃Sn• + Bu₃Sn• → Bu₃Sn-SnBu₃

-

R• + Bu₃Sn• → R-SnBu₃

Figure 2: The radical chain mechanism for the reduction of alkyl halides with Bu₃SnD.

Experimental Design and Protocol

A successful experiment relies on understanding the role and properties of each component.

Reagent Selection and Purity

-

Tri-n-butyltin Deuteride (Bu₃SnD): This is the deuterium atom donor. Its utility is derived from the relatively weak Sn-D bond.[14] It is a colorless liquid that is sensitive to air and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2] It can be prepared by the reduction of tributyltin chloride with a deuterated reducing agent like lithium aluminum deuteride or by reducing bis(tributyltin)oxide.[14][15] Purity is critical; it is typically purified by distillation under reduced pressure.[2]

-

Alkyl Halide (R-X): The substrate for the reaction. Reactivity follows the trend R-I > R-Br > R-Cl. Alkyl iodides and bromides are most commonly used. The structure of the alkyl group (1°, 2°, 3°) has a lesser effect on the reaction rate compared to ionic mechanisms.[1]

-

Radical Initiator (AIBN): AIBN is the preferred initiator for its predictable decomposition rate and the fact that it does not produce oxygenated byproducts, unlike peroxide initiators.[9]

-

Solvent: A non-reactive solvent that can dissolve all components is required. Anhydrous aromatic hydrocarbons like benzene or toluene are standard choices.

Step-by-Step Experimental Protocol

This protocol is a representative example for the reduction of an alkyl bromide.

Safety Note: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

System Preparation: A round-bottom flask equipped with a reflux condenser and a magnetic stir bar is dried in an oven and assembled hot under a stream of dry nitrogen or argon.

-

Reagent Addition: The alkyl bromide (1.0 eq), AIBN (0.05 eq), and anhydrous toluene are added to the flask. The solution is stirred to ensure complete dissolution.

-

Inerting the Solution: The solution is degassed to remove dissolved oxygen, which can quench radicals. This can be done by bubbling argon through the solution for 15-20 minutes or by several freeze-pump-thaw cycles.

-

Addition of Tin Reagent: Tri-n-butyltin deuteride (1.1 eq) is added via syringe under a positive pressure of inert gas. A slight excess ensures the complete consumption of the alkyl halide.

-

Reaction: The mixture is heated to 80-90 °C (for toluene) with vigorous stirring. The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS). Reactions are typically complete within a few hours.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature. The main challenge is the removal of the non-polar tin byproducts (Bu₃SnBr and any excess Bu₃SnD). A common method involves partitioning the reaction mixture between acetonitrile and hexane, where the tin compounds preferentially move to the hexane layer. Alternatively, treatment with a solution of iodine in diethyl ether or DBU/iodine can convert tin byproducts to salts that are more easily removed. Final purification of the deuterated product is typically achieved by flash column chromatography.

Figure 3: A typical experimental workflow for the Bu₃SnD-mediated reduction.

Kinetics and Mechanistic Nuances

Rate-Determining Step and Kinetic Isotope Effect

For the reduction of alkyl bromides and iodides, the rate-determining step of the propagation cycle is typically the initial halogen abstraction (Step 3).[16] However, the use of a deuterated reagent introduces the possibility of observing a primary kinetic isotope effect (KIE) .[3] A KIE is the change in reaction rate when an atom in the reactants is replaced by one of its isotopes.[4]

In this reaction, the KIE is manifested in the deuterium abstraction step (Step 4). The Sn-D bond is slightly stronger than the Sn-H bond due to its lower zero-point vibrational energy.[17] Consequently, the abstraction of a deuterium atom by the alkyl radical is slightly slower than the abstraction of a hydrogen atom. This is observed as a kH/kD > 1. While often small, this effect can be a powerful tool for confirming that the C-D (or C-H) bond-forming step is involved in the propagation cycle.[18]

Quantitative Data

The efficiency of the chain reaction is dictated by the relative rates of the propagation steps and the bond dissociation energies (BDE) of the bonds being broken and formed.

| Parameter | Value | Significance |

| BDE (Bu₃Sn-H) | ~78 kcal/mol[14] | Weak bond, facilitates H• donation. |

| BDE (Bu₃Sn-D) | Slightly > 78 kcal/mol | Stronger than Sn-H, leads to KIE. |

| BDE (C-Br) | ~70 kcal/mol | Weaker than Sn-X, favors halogen abstraction. |

| BDE (C-D) | ~100 kcal/mol | Strong bond, makes product formation favorable. |

| Rate of R• + Bu₃SnH | ~2 x 10⁶ M⁻¹s⁻¹[16] | Very fast, ensures efficient chain propagation. |

Conclusion

The reaction of tri-n-butyltin deuteride with alkyl halides is a robust and reliable method for chemoselective dehalogenation and deuterium incorporation. Its success hinges on a well-understood radical chain mechanism that can be finely controlled through the judicious choice of initiator and reaction conditions. For the medicinal chemist or materials scientist, this reaction provides a critical tool for isotopic labeling, enabling deeper insights into metabolic pathways and reaction mechanisms. By adhering to the principles of inert atmosphere techniques and understanding the nuances of purification, researchers can consistently achieve high yields of deuterated products, furthering their scientific and developmental goals.

References

- Vertex AI Search. (n.d.). Azobisisobutyronitrile (AIBN) - Common Organic Chemistry.

- Study.com. (n.d.). AIBN Overview, Structure & Initiators.

- Wikipedia. (n.d.). Azobisisobutyronitrile.

- Chemistry LibreTexts. (2021, September 12). Radical Polymerization.

- Chemistry LibreTexts. (2023, November 15). Radical Reactions.

- Homework.Study.com. (n.d.). Alkyl halides can be reduced to alkanes by a radical reaction with tributyltin hydride....

- Filo. (2025, March 10). Alkyl halides can be reduced to alkanes by a radical reaction with tribut....

- Organic Chemistry - Pharmacy 180. (n.d.). Free-Radical Initiation - Carbon-Carbon Bond Formation By Free-Radical Reactions.

- Chemistry LibreTexts. (2023, July 24). Carbon-Carbon Bond Forming Radical Reactions.

- Grokipedia. (n.d.). Tributyltin hydride.

- WordPress.com. (2016, February 13). Tin hydride reductions | Organic chemistry teaching.

- Master Organic Chemistry. (2013, September 6). Initiation, Propagation, Termination.

- Wikipedia. (n.d.). Tributyltin hydride.

- Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane), Tin hydrides.

- Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects.

- Chemistry Steps. (n.d.). Initiation Propagation Termination in Radical Reactions.

- Wikipedia. (n.d.). Kinetic isotope effect.

- Lumen Learning. (n.d.). Radical reactions in practice | Organic Chemistry II.

- UCL Discovery. (n.d.). Preparation, Properties and Reactions of Organotin Hydrides.

- Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry.

- YouTube. (2023, June 22). Kinetic Isotope Effect: The Key to Understanding Chemical Reactions | CSIR NET PYQ.

- Google Patents. (n.d.). US5288886A - Method of preparing trialkyl-tin hydrides.

Sources

- 1. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 7. Azobisisobutyronitrile (AIBN) [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 10. AIBN Overview, Structure & Initiators | Study.com [study.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]

- 13. pharmacy180.com [pharmacy180.com]

- 14. Tributyltin hydride - Wikipedia [en.wikipedia.org]

- 15. US5288886A - Method of preparing trialkyl-tin hydrides - Google Patents [patents.google.com]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

- 18. m.youtube.com [m.youtube.com]

A Technical Guide to the Homolytic Cleavage of the Sn-D Bond in Tri-n-butyltin Deuteride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-n-butyltin deuteride (Bu₃SnD) is a deuterated organotin compound that is a cornerstone reagent for mechanistic studies in radical chemistry.[1] Its utility stems from the predictable homolytic cleavage of the relatively weak tin-deuterium (Sn-D) bond, which generates the tri-n-butyltin radical (Bu₃Sn•), a key intermediate in a vast array of chemical transformations.[1][2] This guide provides an in-depth exploration of the fundamental principles governing the homolytic cleavage of the Sn-D bond. We will examine the energetic and mechanistic aspects of this process, detail field-proven experimental protocols for its study, and discuss its practical applications in elucidating complex reaction mechanisms, particularly within the realm of drug development. This document is intended to serve as a comprehensive resource, blending theoretical knowledge with practical, actionable insights for professionals in the chemical sciences.

Introduction: The Pivotal Role of Tri-n-butyltin Deuteride in Radical Chemistry

For decades, tri-n-butyltin hydride (Bu₃SnH) has been a workhorse reagent in organic synthesis, celebrated for its efficacy as a radical-based reducing agent.[2][3] Its applications are extensive, including the dehalogenation of alkyl halides and the Barton-McCombie deoxygenation of alcohols.[3][4] The power of this reagent lies in the weakness of the Sn-H bond, which allows it to serve as a hydrogen atom donor in radical chain reactions.[2][5]

The deuterated analogue, tri-n-butyltin deuteride (Bu₃SnD), offers a unique and powerful tool for probing the intricate details of these radical pathways.[1] By replacing hydrogen with its heavier isotope, deuterium, scientists can investigate the kinetic isotope effect (KIE), a phenomenon that reveals whether the cleavage of the Sn-H/D bond is involved in the rate-determining step of a reaction.[6][7] This level of mechanistic insight is invaluable in academic research and industrial settings, such as drug development, where a deep understanding of reaction pathways is crucial for optimization and control.

Energetics and Mechanisms of Sn-D Bond Homolysis

The reactivity of Bu₃SnD is fundamentally governed by the properties of the Sn-D bond. Homolytic cleavage, the symmetrical breaking of this bond where each fragment retains one of the bonding electrons, results in the formation of a tri-n-butyltin radical and a deuterium atom.[1][8]

Bond Dissociation Energy (BDE) and the Kinetic Isotope Effect (KIE)

The bond dissociation energy (BDE) is the energy required to break a bond homolytically. The Sn-H bond in Bu₃SnH has a relatively low BDE of approximately 74 kcal/mol, which accounts for its high reactivity as a hydrogen atom donor.[2][3] The Sn-D bond is slightly stronger than the Sn-H bond due to its lower zero-point vibrational energy.[9][10] This difference in bond strength is the origin of the primary kinetic isotope effect (KIE).[6]

When the cleavage of the Sn-H/D bond is the rate-determining step of a reaction, the reaction with Bu₃SnH will proceed faster than the reaction with Bu₃SnD.[9] The ratio of these rates (kH/kD) provides a quantitative measure of the KIE and offers compelling evidence for the involvement of H/D atom transfer in the slowest step of the reaction mechanism.[6]

| Bond | Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |

| Sn-H in Bu₃SnH | ~74[2][3] | Weaker bond, faster homolytic cleavage |

| Sn-D in Bu₃SnD | Slightly > 74 | Stronger bond, slower homolytic cleavage |

Mechanisms of Initiation

The homolytic cleavage of the Sn-D bond does not typically occur spontaneously at ambient temperatures. It requires an initial input of energy, which is usually provided by a radical initiator. The most common method involves chemical initiation.

Chemical Initiation with AIBN: Azobisisobutyronitrile (AIBN) is a widely used thermal initiator.[11][12] When heated (typically around 80 °C), AIBN decomposes, eliminating nitrogen gas (N₂) to generate two 2-cyano-2-propyl radicals.[5][12][13] These initiator radicals then abstract a deuterium atom from Bu₃SnD to produce the key tri-n-butyltin radical (Bu₃Sn•), which propagates the radical chain reaction.[4][11][12][13]

The causality behind choosing AIBN is its predictable decomposition rate at convenient temperatures and the fact that the resulting radicals are effective at initiating the chain reaction without engaging in significant side reactions.[12]

Caption: Radical chain mechanism initiated by AIBN with Bu₃SnD.

Experimental Methodologies for Studying Sn-D Bond Cleavage

To validate mechanistic hypotheses and quantify reaction rates, specific experimental designs are employed. These protocols serve as self-validating systems when appropriate controls are included.

Kinetic Isotope Effect (KIE) Studies

Measuring the KIE is a powerful method to determine if D-atom abstraction is the rate-determining step.[7] A competitive experiment, where both Bu₃SnH and Bu₃SnD are present in the same reaction, is often the most precise approach.[6][7]

Experimental Protocol: Competitive KIE Measurement

-

Reagent Preparation: Prepare a stock solution containing a known ratio (e.g., 1:1) of Bu₃SnH and Bu₃SnD. The precise ratio must be determined by a suitable analytical method like ¹H NMR or GC-MS.

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), combine the alkyl halide substrate (R-X), a catalytic amount of AIBN (e.g., 0.1 equivalents), and a suitable solvent (e.g., benzene or toluene).

-

Initiation: Add the Bu₃SnH/Bu₃SnD stock solution to the reaction mixture.

-

Reaction Execution: Heat the mixture to a temperature sufficient for AIBN decomposition (e.g., 80 °C) and monitor the reaction progress by TLC or GC. The reaction should be stopped at low conversion (<15%) to ensure the relative concentrations of Bu₃SnH and Bu₃SnD do not significantly change.

-

Analysis: Quench the reaction and analyze the product mixture (R-H and R-D) using GC-MS or NMR spectroscopy to determine the product ratio ([R-H]/[R-D]).[14]

-

Calculation: The KIE (kH/kD) is calculated by dividing the product ratio by the initial reactant ratio: KIE = ([R-H] / [R-D]) / ([Bu₃SnH]₀ / [Bu₃SnD]₀)

Trustworthiness Check: The self-validating nature of this protocol comes from the internal competition. Both reactions occur under identical conditions, minimizing systematic errors. Running a control reaction with a non-deuterated analog helps to confirm the source of hydrogen in the product.[1]

Radical Clock Reactions

Radical clocks are molecules that undergo a rapid, unimolecular rearrangement with a known rate constant.[15][16][17] By competing this rearrangement with a bimolecular deuterium transfer from Bu₃SnD, the rate constant for the D-atom transfer can be determined.[15]

A classic example is the 5-hexenyl radical, which cyclizes to the cyclopentylmethyl radical.[15]

Caption: Competing pathways in a 5-hexenyl radical clock experiment.

Experimental Protocol: Radical Clock Rate Determination

-

Setup: Combine the radical clock precursor (e.g., 5-hexenyl bromide), a known concentration of Bu₃SnD, and a catalytic amount of AIBN in a degassed solvent.

-

Execution: Heat the reaction to initiate radical formation. The reaction is run to completion.

-

Analysis: Determine the ratio of the unrearranged (linear) product to the rearranged (cyclic) product using ¹H NMR or GC.

-

Calculation: The rate constant for deuterium abstraction (k_D) can be calculated using the equation: k_D = (k_cyclization × [Linear Product]) / ([Cyclic Product] × [Bu₃SnD]) where k_cyclization is the known rate of the radical clock rearrangement.

Causality: The choice of a specific radical clock depends on the expected rate of the reaction being studied. A faster reaction requires a faster-clocking radical to ensure both rearranged and unrearranged products are formed in quantifiable amounts.[17]

Practical Applications and Safety Considerations

Mechanistic Elucidation in Drug Discovery

In pharmaceutical development, synthetic routes to complex molecules often involve many steps. Unforeseen radical side reactions can lead to impurities or low yields. Using Bu₃SnD in mechanistic studies allows chemists to probe for the involvement of radical pathways. If a KIE is observed, it confirms that a hydrogen-transfer step is kinetically significant, guiding process optimization to either favor or suppress this pathway.

Safety and Handling of Organotin Compounds

Trustworthiness in practice demands rigorous safety protocols. Tri-n-butyltin compounds are highly toxic and pose significant health and environmental risks.[2][18][19][20]

-

Toxicity: Organotins can be absorbed through the skin and are toxic if inhaled or ingested.[21] They can cause skin and eye irritation and may cause damage to organs through prolonged exposure.[18][19][20]

-

Handling: Always handle tri-n-butyltin deuteride in a well-ventilated chemical fume hood.[22] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., double-gloving with nitrile).[18][19]

-

Waste Disposal: All waste containing organotin compounds must be collected and disposed of as hazardous chemical waste according to institutional and local regulations.[22] Do not discharge into the environment.[19][20]

Conclusion and Future Outlook

The homolytic cleavage of the Sn-D bond in tri-n-butyltin deuteride is a fundamental process in the study of radical reaction mechanisms. Through techniques like KIE measurements and radical clock experiments, researchers can gain profound insights into reaction kinetics and transition state geometries. While the high toxicity of organotin compounds has led to the development of "greener" alternatives like silanes and phosphine-based reagents, the foundational principles learned from Bu₃SnD studies remain critically important.[3] The methodologies described in this guide provide a robust framework for mechanistic investigation, ensuring both scientific integrity and operational safety.

References

- How Azobisisobutyronitrile (AIBN)

-

Azobisisobutyronitrile - Wikipedia. [Link]

-

Tributyltin hydride. [Link]

-

How Azobisisobutyronitrile (AIBN) Initiates Radical Formation - YouTube. [Link]

-

Tributyl tin hydride Bu3SnH, Bu3SnH AIBN Reactions, Mechanism, Chemoselectivity. [Link]

-

Radical Kinetics and Clocks. [Link]

-

[PDF] Radical Kinetics and Clocks - Semantic Scholar. [Link]

-

4: Radical Reactions - Chemistry LibreTexts. [Link]

-

How Azobisisobutyronitrile (AIBN) Initiates Radical Formation - Chemistry School. [Link]

-

Radical Kinetics and Clocks - ResearchGate. [Link]

-

Determination of Mechanism Chemi - csbsju - College of Saint Benedict. [Link]

-

TRI-n-BUTYLTIN HYDRIDE - Gelest, Inc. [Link]

-

A Laboratory Experiment for Illustrating the Kinetic Isotope Effect - Heriot-Watt University. [Link]

-

New method for kinetic isotope effect measurements - DRUM - University of Maryland. [Link]

-

Kinetic isotope effect - Wikipedia. [Link]

-

III. Radical Reactions - Chemistry LibreTexts. [Link]

-

Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC - PubMed Central. [Link]

-

Kinetic Isotope Effects - Chemistry LibreTexts. [Link]

-

Kinetic Isotope Effects in Organic Chemistry - Macmillan Group. [Link]

-

5.4 Carbon-Carbon Bond Forming Radical Reactions - Chemistry LibreTexts. [Link]

-

Standards for the reporting of kinetic isotope effects in enzymology - ResearchGate. [Link]

-

Tributyltin hydride - Grokipedia. [Link]

-

Free-Radical Initiation - Carbon-Carbon Bond Formation By Free-Radical Reactions | Organic Chemistry - Pharmacy 180. [Link]

-

The free-radical reaction of tri-n-butyltin hydride with disulfides - Sci-Hub. [Link]

-

Tributyltin hydride (Tributylstannane), Tin hydrides - Organic Chemistry Portal. [Link]

Sources

- 1. Tri-n-butyltin Deuteride|CAS 6180-99-0|Supplier [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. chemistryschool.net [chemistryschool.net]

- 12. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. drum.lib.umd.edu [drum.lib.umd.edu]

- 15. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 16. [PDF] Radical Kinetics and Clocks | Semantic Scholar [semanticscholar.org]

- 17. Determination of Mechanism Chemi [employees.csbsju.edu]

- 18. bu.edu [bu.edu]

- 19. chemicalbook.com [chemicalbook.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. gelest.com [gelest.com]

- 22. abmole.com [abmole.com]

An In-depth Technical Guide to Tributyltin Deuteride: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive overview of the physical and chemical properties of tributyltin deuteride ((C₄H₉)₃SnD), a significant reagent in modern organic synthesis and mechanistic studies. It is intended for researchers, scientists, and drug development professionals who utilize deuterium-labeled compounds and radical chemistry in their work. This document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices and to provide self-validating protocols.

Introduction: The Significance of Tributyltin Deuteride

Tributyltin deuteride is a deuterated analogue of tributyltin hydride, a versatile reagent in organic chemistry.[1][2] Its primary utility lies in its function as a deuterium atom donor in radical chain reactions.[1] This property allows for the specific and efficient incorporation of deuterium into organic molecules, a critical process for several applications[1]:

-

Mechanistic Elucidation: Deuterium labeling serves as a powerful tool for tracking reaction pathways and understanding reaction mechanisms. By replacing a hydrogen atom with deuterium, researchers can follow the label in the products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]

-

Pharmaceutical Development: The introduction of deuterium can alter the metabolic profile of a drug candidate, a strategy known as the "deuterium effect." This can lead to improved pharmacokinetic properties, such as a longer half-life, by slowing down metabolic processes that involve C-H bond cleavage.

-

Advanced Synthesis: It is a key reagent for the reduction of various functional groups, including organic halides, nitro compounds, and xanthates, with the concomitant introduction of a deuterium atom.[1][3]

Physical and Spectroscopic Properties

Tributyltin deuteride is a colorless to pale yellow oil that is sensitive to air and moisture, necessitating handling under an inert atmosphere and storage at refrigerated temperatures (+4°C).[1][4][5] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6180-99-0 | [1][4][5] |

| Molecular Formula | C₁₂H₂₇DSn | [5] |

| Molecular Weight | 292.07 g/mol | [4][5][6] |

| Density | 1.082 g/mL at 25 °C | [1][4][5] |

| Boiling Point | 65 °C at 0.6 mmHg | [4][5] |

| Refractive Index (n₂₀/D) | 1.472 | [4][5] |

| Flash Point | 40 °C (104 °F) | [1][4][5] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for verifying the purity and isotopic incorporation of tributyltin deuteride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is primarily used to confirm the integrity of the butyl groups and the absence of the corresponding hydride (Sn-H) signal, which typically appears around 4.7 ppm.[1]

-

²H NMR: Deuterium NMR provides direct evidence of the deuterium atom attached to the tin. A characteristic signal confirms the successful synthesis and allows for the quantification of deuterium incorporation.[1]

-

¹¹⁹Sn NMR: Tin-119 NMR offers direct insight into the chemical environment of the tin nucleus. The chemical shift for tributyltin hydride is reported to be around -93 ppm, and a similar shift is expected for the deuteride. The ¹J(¹¹⁹Sn-²H) coupling constant provides further structural confirmation.[1]

-

-

Infrared (IR) Spectroscopy: The substitution of hydrogen with deuterium leads to a significant shift in the vibrational frequency of the Sn-H bond. The strong ν(Sn-H) stretching band in tributyltin hydride appears around 1814 cm⁻¹.[2] Due to the increased reduced mass, the corresponding ν(Sn-D) stretch in tributyltin deuteride is expected at a lower frequency, predictable by the harmonic oscillator model.[1]

Chemical Properties and Reactivity

The reactivity of tributyltin deuteride is dominated by the relative weakness of the tin-deuterium (Sn-D) bond. This bond can undergo homolytic cleavage to generate a tributyltin radical ((n-Bu)₃Sn•) and a deuterium atom (D•).[1] This process is the cornerstone of its application in radical chemistry.

Radical Chain Mechanism

The utility of tributyltin deuteride as a deuterium source in reduction reactions proceeds via a radical chain mechanism, which can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or by heat or light.[1][2]

The general mechanism for the reduction of an organic halide (R-X) is as follows:

-

Initiation: A radical initiator (e.g., AIBN) decomposes upon heating to generate initiator radicals. These radicals then abstract a deuterium atom from tributyltin deuteride to form the key tributyltin radical ((n-Bu)₃Sn•).[1]

-

Propagation:

-

The tributyltin radical abstracts the halogen atom from the organic halide (R-X) to form a stable tributyltin halide ((n-Bu)₃SnX) and a carbon-centered radical (R•).[1]

-

This carbon-centered radical then abstracts a deuterium atom from another molecule of tributyltin deuteride to yield the deuterated product (R-D) and regenerate the tributyltin radical.[1]

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Caption: Radical chain mechanism for the reduction of an organic halide (R-X) using tributyltin deuteride.

Synthesis of Tributyltin Deuteride

Tributyltin deuteride is typically synthesized by the reduction of a tributyltin halide, most commonly tributyltin chloride, using a deuteride-donating reagent.[1] A widely used and effective method involves lithium aluminum deuteride (LiAlD₄).[1]

Experimental Protocol: Synthesis via LiAlD₄ Reduction

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

Tributyltin chloride ((C₄H₉)₃SnCl)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

In the dropping funnel, prepare a solution of tributyltin chloride in anhydrous diethyl ether.

-

In the reaction flask, carefully suspend lithium aluminum deuteride in anhydrous diethyl ether.

-

Cool the reaction flask to 0 °C using an ice bath.

-

Slowly add the solution of tributyltin chloride from the dropping funnel to the stirred suspension of LiAlD₄. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench the reaction by the slow, dropwise addition of deuterated water (D₂O) or a saturated aqueous solution of sodium sulfate decahydrate at 0 °C.

-

Filter the resulting suspension to remove the aluminum salts.

-

Wash the filter cake with anhydrous diethyl ether.

-

Combine the filtrate and the washings, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude tributyltin deuteride can be purified by vacuum distillation.

Caption: General workflow for the synthesis of tributyltin deuteride.

Safety and Handling